5-Methyl-1h-indazole-4-carboxylic acid
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Overview
Description
5-Methyl-1H-indazole-4-carboxylic acid is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 . It is a solid substance stored at room temperature . This compound is part of the indazole family, which are heterocyclic aromatic organic compounds .
Synthesis Analysis
The synthesis of indazoles, including this compound, has been a topic of interest in recent years . Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of this compound is based on the indazole core, which is a bicyclic compound consisting of the fusion of benzene and pyrazole . The 5-methyl group and the 4-carboxylic acid group are attached to this core .
Physical and Chemical Properties Analysis
This compound is a solid substance that is stored at room temperature . It has a molecular weight of 176.17 and a molecular formula of C9H8N2O2 .
Scientific Research Applications
Synthesis and Structural Analysis
- A variety of indazole derivatives, including those with substituents like methyl groups at position 5, were synthesized and analyzed, contributing to the understanding of their structural and chemical properties (Bistocchi et al., 1981).
Chemical and Physical Properties
- Research on the enthalpy of formation for various indazole compounds, including 1H-indazole-carboxylic acids with methyl groups, provides insight into their energetic and structural characteristics (Orozco-Guareño et al., 2019).
Potential Therapeutic Applications
- Certain indazole derivatives showed promising anti-inflammatory and analgesic properties in studies, highlighting their potential therapeutic applications (Reddy et al., 2015).
Gas Sorption Studies
- A Cu(II) coordination polymer featuring 1H-indazole-carboxylic acid demonstrated selective and hysteretic sorption of CO2, indicating its potential application in gas capture and storage technologies (Hawes et al., 2012).
Material Science and Chemistry
- Synthesis and structural characterization of indazole derivatives, including those with carboxylic acid groups, contribute to the development of new materials and chemicals with specific properties and applications (Teixeira et al., 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 5-Methyl-1h-indazole-4-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . S1P1 plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
This compound interacts with its target, S1P1, in two main ways. It can activate S1P1, which helps maintain endothelial barrier integrity . Alternatively, it can desensitize S1P1, leading to peripheral blood lymphopenia .
Biochemical Pathways
The compound’s interaction with S1P1 affects the sphingosine-1-phosphate (S1P) signaling pathway . This pathway plays a significant role in various cellular processes, including cell growth, survival, migration, and adhesion .
Pharmacokinetics
The compound’s interaction with s1p1 suggests it may have good bioavailability, as s1p1 is widely expressed in various tissues .
Result of Action
The activation of S1P1 by this compound helps maintain endothelial barrier integrity, which is crucial for vascular health . On the other hand, the desensitization of S1P1 can lead to peripheral blood lymphopenia .
Properties
IUPAC Name |
5-methyl-1H-indazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-10-11-7)8(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZNJJXTCSVIAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NN=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360927-57-6 |
Source
|
Record name | 5-methyl-1H-indazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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